

Synthesis and Preparation of (S)-H8-BINAP Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-H8-BINAP

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This technical guide provides a comprehensive overview of the synthesis and preparation of the **(S)-H8-BINAP** ligand, a crucial component in modern asymmetric catalysis. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

(S)-H8-BINAP, or (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral phosphine ligand renowned for its efficacy in a variety of asymmetric transformations, particularly in catalytic hydrogenation reactions. Its unique structural features, arising from the partially hydrogenated binaphthyl backbone, often lead to superior enantioselectivity compared to its parent compound, (S)-BINAP. This guide outlines a reliable two-stage synthetic route commencing from the commercially available (S)-BINOL.

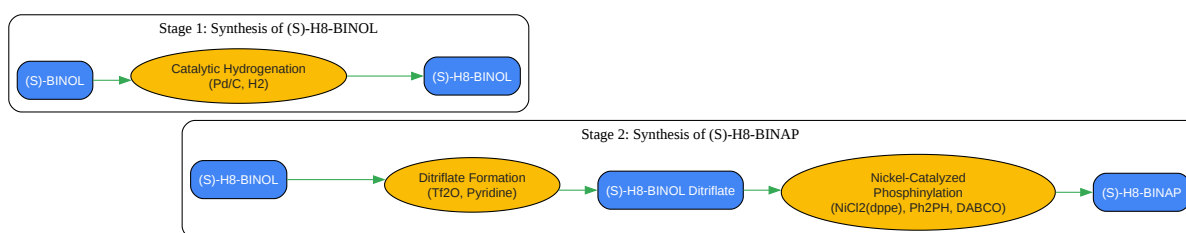
Synthetic Pathway Overview

The synthesis of **(S)-H8-BINAP** is typically achieved in two principal stages:

- **Hydrogenation of (S)-BINOL:** The commercially available and optically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL) is catalytically hydrogenated to yield (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL).

- Conversion of (S)-H8-BINOL to **(S)-H8-BINAP**: This transformation is analogous to the well-established synthesis of BINAP from BINOL. It involves the formation of a ditriflate intermediate from (S)-H8-BINOL, followed by a nickel-catalyzed phosphinylation reaction.

The overall synthetic workflow is depicted in the following diagram:



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Caption: Overall synthetic workflow for the preparation of **(S)-H8-BINAP** from (S)-BINOL.

Experimental Protocols

Stage 1: Synthesis of (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)

This procedure is adapted from a reliable method published in Organic Syntheses.^[1]

Materials and Equipment:

- (S)-1,1'-bi-2-naphthol ((S)-BINOL)
- 10% Palladium on activated carbon (Pd/C)
- Anhydrous ethanol

- High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller
- Standard laboratory glassware
- Filtration apparatus

Procedure:

- To a high-pressure autoclave, add (S)-BINOL (1.0 eq), 10% Pd/C (typically 2.5 mol% Pd), and anhydrous ethanol.
- Seal the autoclave and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
- Pressurize the autoclave with hydrogen gas to 200 psig.
- Heat the reaction mixture to 70 °C and then increase the hydrogen pressure to 250 psig.
- Stir the reaction mixture at 70 °C and 250 psig for 18 hours.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
- Purge the autoclave with nitrogen gas.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude (S)-H8-BINOL.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (S)-H8-BINOL as a white solid.

Quantitative Data:

Parameter	Value	Reference
Starting Material	(S)-BINOL	[1]
Catalyst	10% Pd/C (2.5 mol% Pd)	[1]
Solvent	Anhydrous Ethanol	[1]
Temperature	70 °C	[1]
Pressure	250 psig	[1]
Reaction Time	18 hours	[1]
Yield	Up to 84%	[1]
Enantiomeric Purity	>99% ee	[2]

Stage 2: Synthesis of (S)-H8-BINAP from (S)-H8-BINOL

This two-step procedure is adapted from the established synthesis of BINAP from BINOL.[3][4]

Materials and Equipment:

- (S)-H8-BINOL
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Pyridine
- Dry dichloromethane (CH₂Cl₂)
- Standard laboratory glassware under an inert atmosphere

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-H8-BINOL (1.0 eq) in dry dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Slowly add pyridine (typically 3.0 eq) to the solution.
- Add trifluoromethanesulfonic anhydride (typically 2.1-2.3 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Separate the organic layer and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-H8-BINOL ditriflate.
- The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Adapted from BINOL ditriflate synthesis):

Parameter	Value	Reference
Starting Material	(S)-BINOL	[4]
Reagents	Triflic anhydride, Pyridine	[4]
Solvent	Dry Methylene Chloride	[4]
Temperature	0 °C to Room Temperature	[4]
Yield	~94%	[4]

Materials and Equipment:

- (S)-H8-BINOL ditriflate
- [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
- Diphenylphosphine (Ph₂PH)

- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Anhydrous dimethylformamide (DMF)
- Standard laboratory glassware under an inert atmosphere

Procedure:

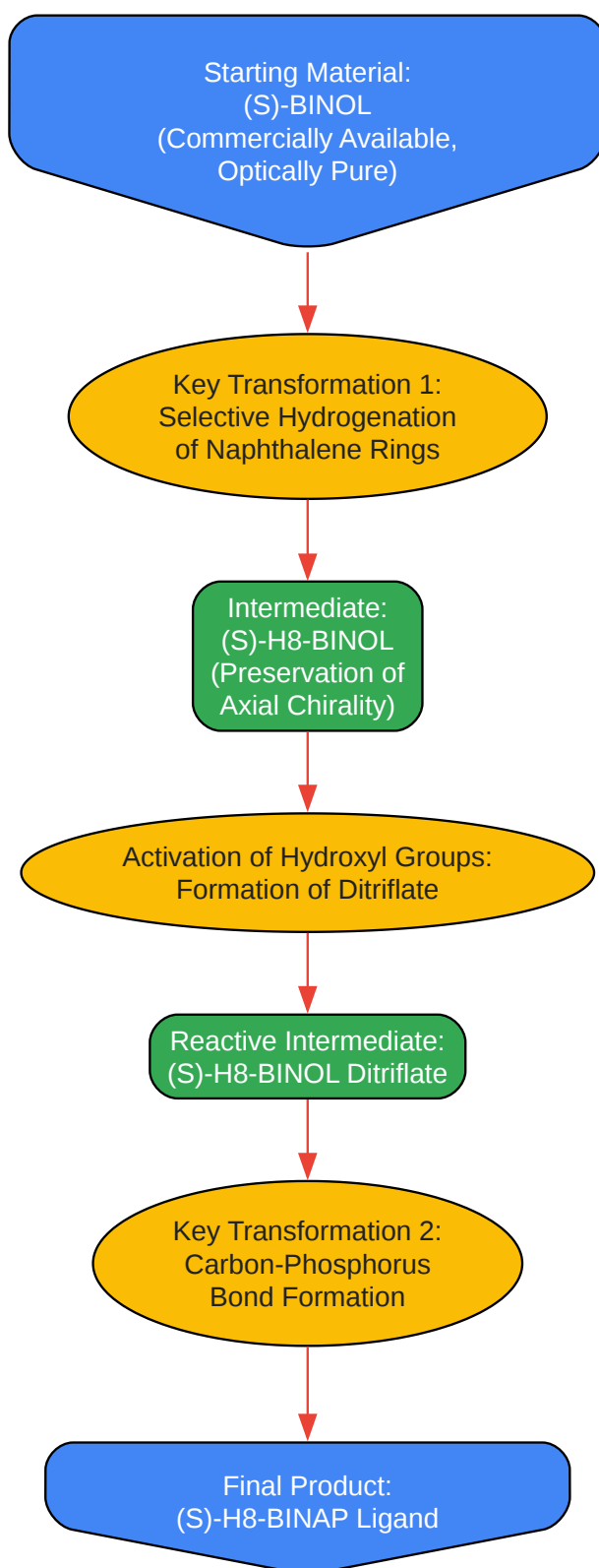
- In a flame-dried Schlenk flask under an inert atmosphere, add $\text{NiCl}_2(\text{dppe})$ (typically 10 mol%).
- Add anhydrous DMF and diphenylphosphine (typically 2.4 eq).
- Heat the resulting solution to 100 °C for 30 minutes.
- In a separate flask, dissolve (S)-H8-BINOL ditriflate (1.0 eq) and DABCO (typically 4.0 eq) in anhydrous DMF.
- Transfer the solution of the ditriflate and DABCO to the hot catalyst solution via cannula.
- Maintain the reaction mixture at 100 °C for 2-3 days, monitoring the reaction progress by a suitable analytical technique (e.g., ^{31}P NMR or HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with methanol, and dried under vacuum.
- Alternatively, the reaction mixture can be worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated.
- The crude **(S)-H8-BINAP** can be purified by crystallization or column chromatography.

Quantitative Data (Adapted from BINAP synthesis):

Parameter	Value	Reference
Starting Material	(R)-BINOL ditriflate	[3][4]
Catalyst	NiCl ₂ (dppe) (10 mol%)	[3]
Reagents	Diphenylphosphine (2.4 eq), DABCO (4.0 eq)	[3]
Solvent	Anhydrous DMF	[3]
Temperature	100 °C	[3]
Reaction Time	2-3 days	[3]
Yield	~77%	[3]

Logical Relationships in the Synthesis

The synthesis of **(S)-H8-BINAP** follows a clear logical progression from a readily available chiral precursor.



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Caption: Logical flow of the synthesis of **(S)-H8-BINAP**.

Conclusion

The synthesis of **(S)-H8-BINAP** is a well-established process that can be reliably performed in a standard organic synthesis laboratory. By following the detailed protocols outlined in this guide, researchers can access this valuable chiral ligand for their work in asymmetric catalysis. The two-stage approach, starting from the readily available (S)-BINOL, provides a practical and efficient route to this important molecule. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the ligand in high yield and enantiomeric purity.

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- To cite this document: BenchChem. [Synthesis and Preparation of (S)-H8-BINAP Ligand: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150971#synthesis-and-preparation-of-s-h8-binap-ligand\]](https://www.benchchem.com/product/b150971#synthesis-and-preparation-of-s-h8-binap-ligand)

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